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Compound of Interest

Compound Name: SB-216

Cat. No.: B15605170 Get Quote

Introduction

SB-216763 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3

(GSK-3), with an IC₅₀ of 34.3 nM for GSK-3α.[1] GSK-3 is a serine/threonine kinase implicated

in a myriad of cellular processes, including cell proliferation, apoptosis, and signal transduction.

[2][3][4] Emerging evidence highlights a critical role for GSK-3 in the regulation of DNA repair

pathways.[2][3] Inhibition of GSK-3 by SB-216763 has been shown to enhance the repair of

DNA double-strand breaks (DSBs), primarily through the non-homologous end joining (NHEJ)

pathway.[5][6][7] This makes SB-216763 a valuable pharmacological tool for researchers,

scientists, and drug development professionals studying DNA repair mechanisms and

developing novel therapeutic strategies.

Mechanism of Action in DNA Repair

SB-216763-mediated inhibition of GSK-3β has been demonstrated to promote DNA repair by

upregulating the expression of DNA Ligase IV, a crucial enzyme in the NHEJ pathway.[5][8]

This upregulation is, at least in part, transcriptionally mediated through the activation of the

cAMP response element-binding protein (CREB). Specifically, SB-216763 treatment leads to

increased phosphorylation of CREB at Ser133 (p-CREB1), which in turn enhances the

transcriptional activity of the DNA Ligase IV promoter.[5][8] By augmenting the levels of DNA

Ligase IV, SB-216763 facilitates the ligation of broken DNA ends, thereby promoting the

resolution of DSBs.
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Studies have also indicated that GSK-3β can phosphorylate 53BP1, a key protein in the DNA

damage response that promotes NHEJ.[9] However, the precise role of this phosphorylation is

complex and may be context-dependent. One study suggests that GSK-3β-mediated

phosphorylation of 53BP1 at threonine 334 suppresses NHEJ activity.[9] In this context,

inhibition of GSK-3B by SB-216763 was found to increase the recruitment of the NHEJ

mediators RIF1 and PTIP to sites of DNA damage.[9]

Applications in DNA Repair Research

Investigating the Role of GSK-3 in DNA Damage Response: SB-216763 can be employed to

elucidate the specific functions of GSK-3 in various DNA repair pathways, including NHEJ

and potentially others.

Modulating DNA Repair Efficiency: Researchers can use SB-216763 to enhance DNA repair

in cellular and animal models of diseases characterized by DNA damage, such as

neurodegenerative disorders and ischemia.[5][6]

Sensitizing Cancer Cells to Therapy: While some studies show GSK-3 inhibition protects

normal cells, others suggest it could sensitize cancer cells to chemo- or radiotherapy,

warranting further investigation.[2][3]

Screening for Novel DNA Repair Modulators: SB-216763 can serve as a positive control in

high-throughput screening assays aimed at identifying new compounds that modulate DNA

repair.

Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effect of SB-216763

on DNA repair.

Table 1: Effect of SB-216763 on Non-Homologous End Joining (NHEJ) Efficiency
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Cell Line
SB-216763
Concentrati
on

Treatment
Time

Assay

Fold
Increase in
NHEJ (vs.
Vehicle)

Reference

HT22 (mouse

hippocampal

neurons)

10 µM 16 h

Plasmid-

based NHEJ

reporter

assay

~2.5 [7]

HN33 (mouse

hippocampal

neurons)

10 µM 16 h

Plasmid-

based NHEJ

reporter

assay

Significant

increase
[7]

Table 2: Effect of SB-216763 on DNA Damage Markers
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Cell
Line/Mod
el

SB-
216763
Concentr
ation

Treatmen
t Time

DNA
Damage
Induction

Marker
Observati
on

Referenc
e

HT22

(mouse

hippocamp

al neurons)

10 µM 16 h

3 Gy

Ionizing

Radiation

γ-H2AX

foci

5-fold

reduction

in γ-H2AX

positive

cells 1h

post-IR

[6][7]

Ischemic

retinal

neurons (in

vitro)

5 µM 48 h
Serum

deprivation

γ-H2AX

foci

Significant

inhibition of

γ-H2AX

foci

formation

[5][10]

Ischemic

rat retina

(in vivo)

0.6 mg/kg

(i.p.)
3 days

Ischemia/R

eperfusion

γ-H2AX

foci

Significant

suppressio

n of γ-

H2AX foci

formation

[5]

Table 3: Effect of SB-216763 on Key DNA Repair Protein Expression
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Cell
Line/Model

SB-216763
Concentrati
on

Treatment
Time

Protein
Change in
Expression/
Activity

Reference

Ischemic

retinal

neurons (in

vitro)

5 µM 48 h
DNA Ligase

IV

Upregulated

mRNA and

protein

expression

[5]

Ischemic

retinal

neurons (in

vitro)

5 µM 48 h p-CREB1

Markedly

upregulated

expression

[5]

Ischemic rat

retina (in

vivo)

0.6 mg/kg

(i.p.)
3 days

DNA Ligase

IV

Significantly

upregulated

expression

[5]

Ischemic rat

retina (in

vivo)

0.6 mg/kg

(i.p.)
3 days p-CREB1

Significantly

upregulated

expression

[5]

Experimental Protocols
Protocol 1: In Vitro Assessment of DNA Double-Strand Break Repair using γ-H2AX Foci

Formation Assay

This protocol describes how to assess the effect of SB-216763 on the repair of DNA double-

strand breaks (DSBs) by immunofluorescently staining for γ-H2AX foci.

Materials:

Cell line of interest (e.g., HT22 hippocampal neurons)

Cell culture medium and supplements

SB-216763 (Tocris Biosciences or similar)

Dimethyl sulfoxide (DMSO)
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DNA damaging agent (e.g., ionizing radiation source, etoposide)

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.25% Triton X-100 in PBS

1% Bovine serum albumin (BSA) in PBS (Blocking buffer)

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore or Cell

Signaling Technology)

Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 555)

DAPI (4',6-diamidino-2-phenylindole)

Fluorescence microscope

Procedure:

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in

50-70% confluency on the day of the experiment.

SB-216763 Treatment: The following day, treat the cells with the desired concentration of

SB-216763 (e.g., 10 µM) or vehicle (DMSO) for the indicated time (e.g., 16 hours).

Induction of DNA Damage: Expose the cells to a DNA damaging agent. For example,

irradiate the cells with 3 Gy of ionizing radiation.

Time-Course of Repair: Incubate the cells for various time points post-damage (e.g., 0.5, 1,

4, 8 hours) to monitor the repair process.

Cell Fixation: At each time point, wash the cells twice with PBS and then fix with 4% PFA for

15 minutes at room temperature.

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25%

Triton X-100 in PBS for 10 minutes at room temperature.
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Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour

at room temperature.

Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted

in blocking buffer overnight at 4°C.

Secondary Antibody Incubation: The next day, wash the cells three times with PBS and then

incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1

hour at room temperature in the dark.

Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5

minutes at room temperature in the dark.

Mounting and Imaging: Wash the cells twice with PBS and then mount the coverslips onto

microscope slides using an appropriate mounting medium.

Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-

H2AX foci per cell or the percentage of cells with a high number of foci (e.g., >10).

Protocol 2: In Vitro Non-Homologous End Joining (NHEJ) Reporter Assay

This protocol details a plasmid-based reporter assay to quantify the efficiency of NHEJ in living

cells.

Materials:

Cell line of interest (e.g., HT22, HN33)

NHEJ reporter plasmid (e.g., pEGFP-Pem1-Ad2, where GFP expression is disrupted by an

intron and requires end-joining for expression)

Restriction enzyme that linearizes the plasmid within the intron (e.g., HindIII, I-SceI)

Transfection reagent

SB-216763

Vehicle (DMSO)
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Flow cytometer

Procedure:

Plasmid Linearization: Linearize the NHEJ reporter plasmid using the appropriate restriction

enzyme according to the manufacturer's protocol. Purify the linearized plasmid.

Cell Treatment: Seed cells and treat with SB-216763 (e.g., 10 µM) or vehicle (DMSO) for 16

hours.

Transfection: Transfect the treated cells with the linearized reporter plasmid using a suitable

transfection reagent. As a control for transfection efficiency, a separate group of cells can be

transfected with a circular, uncut reporter plasmid.

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of the

reporter protein (GFP).

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in flow cytometry

buffer.

Data Acquisition and Analysis: Analyze the percentage of GFP-positive cells using a flow

cytometer. The efficiency of NHEJ is proportional to the percentage of GFP-positive cells in

the population transfected with the linearized plasmid. Normalize the results to the

transfection efficiency control.

Visualizations

Extracellular Cytoplasm

Nucleus

SB-216763 GSK-3βInhibits CREB1

Inhibitory Phosphorylation
(Relieved by SB-216763) p-CREB1

(Active) DNA Ligase IV GeneActivates TranscriptionPhosphorylation

DNA Ligase IV

Translation

NHEJ Repair

Promotes

DNA Double-Strand
Break

Resolved by

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15605170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Signaling pathway of SB-216763 in promoting DNA repair.
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Caption: Experimental workflow for γ-H2AX foci formation assay.
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Caption: Workflow for the in vitro NHEJ reporter assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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